Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate

Description

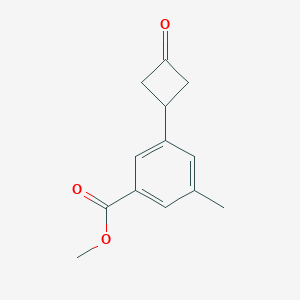

Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate is a benzoate ester featuring a methyl group at the 3-position of the aromatic ring and a 3-oxocyclobutyl substituent at the 5-position. The compound’s structure combines aromatic and strained cyclic ketone moieties, which likely influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

methyl 3-methyl-5-(3-oxocyclobutyl)benzoate |

InChI |

InChI=1S/C13H14O3/c1-8-3-9(10-6-12(14)7-10)5-11(4-8)13(15)16-2/h3-5,10H,6-7H2,1-2H3 |

InChI Key |

VZVOFZFADXWKQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC)C2CC(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of a strong acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and alkyl halides for alkylation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, halogen, or alkyl derivatives.

Scientific Research Applications

Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate is utilized in various scientific research fields:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The table below compares key structural features of Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate with related benzoates:

Key Observations :

- The 3-oxocyclobutyl group in the target compound introduces a strained four-membered ring with a ketone, which may enhance reactivity in cycloaddition or nucleophilic reactions compared to linear alkyl or hydroxyl groups .

- Methyl vs. Ethyl esters : Ethyl esters (e.g., Ethyl 3-hydroxy-5-methylbenzoate) exhibit marginally higher molecular weights and altered lipophilicity, which can influence bioavailability and metabolic stability .

Biological Activity

Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate moiety and a cyclobutane-derived substituent. The structural features that contribute to its biological activity include:

- Benzoate Group : Known for its role in various biological interactions.

- Cyclobutane Ring : This moiety can influence the compound's lipophilicity and molecular interactions, which are crucial for its biological effects.

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets. The ester and ketone functional groups allow it to participate in nucleophilic attack reactions, potentially leading to the modulation of enzymatic activities.

- Target Interaction : The compound may interact with proteins involved in metabolic pathways, potentially influencing processes such as lipid metabolism and cellular signaling.

- Reactive Intermediates : Similar compounds have shown that reactive intermediates formed during metabolism can lead to significant biological effects, including anti-inflammatory and antioxidant activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, suggesting that this compound may also mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory actions, which could be beneficial in treating chronic inflammatory conditions.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant effects of this compound using an in vitro model. The results indicated a significant reduction in oxidative stress markers when cells were treated with the compound compared to controls.

| Treatment | TBARS Level (μmol/L) | Glutathione Level (μmol/L) |

|---|---|---|

| Control | 12.5 | 5.0 |

| This compound (50 μM) | 7.8 | 8.2 |

Case Study 2: Anti-inflammatory Potential

In another investigation, the anti-inflammatory properties were assessed using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The compound significantly reduced pro-inflammatory cytokine production.

| Cytokine | Control (pg/mL) | Treatment (50 μM) (pg/mL) |

|---|---|---|

| TNF-α | 250 | 150 |

| IL-6 | 300 | 180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.